cis-2,5-Dimethyl-3-hexene
Overview
Description
"Cis-2,5-Dimethyl-3-hexene" is a chemical compound that belongs to the class of organic molecules known as alkenes, characterized by the presence of a carbon-carbon double bond. This compound, specifically, features a cis configuration, meaning the methyl groups on the double-bonded carbon atoms are on the same side, influencing its chemical behavior and properties.
Synthesis Analysis
A synthesis method for related compounds involves the reaction between 3-methyl-2-buten-1-ol and triethyl orthoacetate, followed by the addition of various carbon tetrahalides to the double bond. Stereoselective preparation of the cis-isomer is achieved through selective transformations and stereoselective cyclization processes (Matsui et al., 1986).
Molecular Structure Analysis
The molecular structure of cis-alkenes, similar to "cis-2,5-Dimethyl-3-hexene," has been studied through electron diffraction and molecular mechanical calculations. For example, the molecular structures of cis-3-hexene and trans-3-hexene in the gas phase have been determined, providing insights into the geometrical configuration and bond lengths that likely apply to similar compounds (Hemelrijk et al., 1981).
Chemical Reactions and Properties
The chemical reactions of "cis-2,5-Dimethyl-3-hexene" can include isomerization, addition reactions, and polymerization under specific conditions. For instance, the isomerization of 1-hexene on H-ZSM-5 zeolite results in the formation of cis- and trans-2-hexene, highlighting the catalyst's role in such transformations (Abbot et al., 1985).
Scientific Research Applications
Isomerization Processes : Research shows that isomerization processes involving hydrocarbons similar to cis-2,5-Dimethyl-3-hexene can be affected by different catalysts, including zeolites like H-ZSM-5. These catalysts facilitate various reactions like cis-trans isomerization, skeletal rearrangement, and cracking, among others (Abbot, Corma, & Wojciechowski, 1985).
Catalytic Activity and Reaction Mechanisms : The catalytic activity of certain metals and zeolites in the isomerization of hydrocarbons has been studied extensively. For example, the reaction of 1-hexene over bimetallic M-Mo-ZSM-5 zeolite catalysts showed specific effects of transition metal addition on catalytic performance, indicating a complex interplay between the catalyst composition and the reaction pathway (Kostyniuk, Key, & Mdleleni, 2020).
Stereospecific Reactions and Products : Studies have explored the stereospecificity of catalytic isomerization of olefins. For instance, an investigation into the isomerization of 3,4-dimethyl-3-hexenes revealed insights into the stereospecific nature of these reactions (Maurel, Guisnet, & Pérot, 1971).
Synthesis of Renewable Fuels : Research also delves into the synthesis of renewable jet and diesel fuels from compounds like 2-ethyl-1-hexene, highlighting the potential of these hydrocarbons in sustainable energy applications. The study demonstrates the efficiency of various catalysts in optimizing this process (Harvey & Quintana, 2010).
Electron Spin Resonance Studies : The radical cations of trans- and cis-3-hexene have been studied using electron spin resonance spectroscopy, providing insights into their molecular structures and reaction dynamics (Sjöqvist, Shiotani, & Lunda, 1990).
Safety And Hazards
Cis-2,5-Dimethyl-3-hexene is a flammable liquid and should be stored in a cool and ventilated place, away from fire and oxidants . When using, avoid contact with sensitive parts such as skin, eyes, and mucous membranes . If contact occurs, rinse immediately with plenty of water and consult a professional doctor .
properties
IUPAC Name |
(Z)-2,5-dimethylhex-3-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCMKWVOMRUHKZ-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C\C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2,5-Dimethyl-3-hexene | |
CAS RN |
10557-44-5 | |
Record name | 3-Hexene, 2,5-dimethyl-, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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